molecular formula C11H9BrN2O3S B249400 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid

3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid

Cat. No. B249400
M. Wt: 329.17 g/mol
InChI Key: IYMKAEHFGVOWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid, also known as BPOS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is not fully understood, but studies have shown that it may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid may also act by inhibiting the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid has anti-inflammatory and antioxidant effects, which may make it useful in the treatment of various diseases, including inflammatory bowel disease, rheumatoid arthritis, and cancer. 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid has also been shown to have neuroprotective effects, with studies suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is its relatively simple synthesis method, which makes it accessible for use in various laboratory experiments. 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid. One direction is the further investigation of its anti-inflammatory and antioxidant effects, with the aim of developing new treatments for inflammatory and neurodegenerative diseases. Another direction is the exploration of its potential applications in material science, particularly in the development of metal-organic frameworks for gas storage and separation. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid and its potential side effects.

Synthesis Methods

3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid can be synthesized through a multi-step process involving the reaction of 4-bromobenzonitrile with thiosemicarbazide, followed by the reaction with chloroacetic acid, and finally, the reaction with sodium hydroxide. The resulting product is purified through recrystallization to obtain pure 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid.

Scientific Research Applications

3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid has shown promising results as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. In material science, 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In analytical chemistry, 3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid has been used as a fluorescent probe for the detection of metal ions.

properties

Product Name

3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid

Molecular Formula

C11H9BrN2O3S

Molecular Weight

329.17 g/mol

IUPAC Name

3-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C11H9BrN2O3S/c12-8-3-1-7(2-4-8)10-13-14-11(17-10)18-6-5-9(15)16/h1-4H,5-6H2,(H,15,16)

InChI Key

IYMKAEHFGVOWRH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCCC(=O)O)Br

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCCC(=O)O)Br

Origin of Product

United States

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